Alogliptin(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

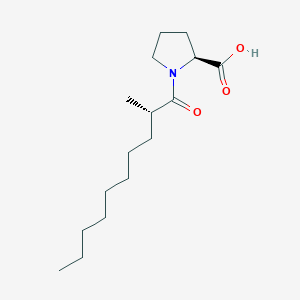

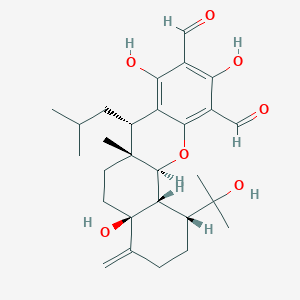

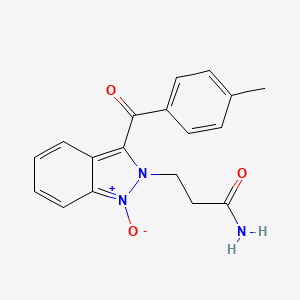

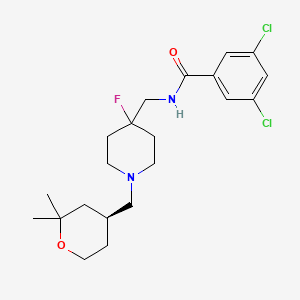

Alogliptin(1+) is an organic cation obtained by protonation of the primary amino function of alogliptin. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an alogliptin.

Wissenschaftliche Forschungsanwendungen

Inhibitor of Dipeptidyl Peptidase IV (DPP-4)

Alogliptin is recognized as a potent, selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). This enzyme plays a critical role in glucose metabolism, and its inhibition by alogliptin leads to improved blood glucose control in animal models of diabetes (Feng et al., 2007). Alogliptin's selectivity and efficacy in inhibiting DPP-4 make it a significant therapeutic agent in diabetes management.

Enhancing Glucagon-like Peptide and Glucose-dependent Insulinotropic Polypeptide

Alogliptin elevates levels of incretin hormones like glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for enhancing insulin secretion and glucose homeostasis. Alogliptin, by preventing their degradation, contributes significantly to the management of type 2 diabetes (Andukuri et al., 2009).

Treatment of Type 2 Diabetes

Alogliptin has been extensively studied and is effective as a treatment for type 2 diabetes, either as monotherapy or in combination with other antidiabetic agents like metformin, thiazolidinediones, sulfonylureas, and insulin. Its role in controlling blood glucose levels and being well-tolerated makes it an important option in diabetes treatment (Pratley, 2009).

Impact on Insulin Sensitivity and Longevity

Alogliptin has been shown to improve insulin sensitivity and attenuate functionality decline in mice on a high-fat diet. Its long-term intervention takes beneficial effects associated with longevity, including decreased organ pathology, preserved mitochondrial function, and reduced oxidative stress (Zhu et al., 2019).

Neurovascular Protective Effects

In studies involving a murine model of stroke, alogliptin demonstrated neurovascular protective effects. It ameliorated cerebral infarction and restored the expression of endothelial tight junction proteins, indicating its potential in protecting against brain injury post-stroke (Hao et al., 2019).

Cardiovascular Safety in Type 2 Diabetes

In patients with type 2 diabetes who had experienced an acute coronary syndrome, alogliptin did not increase the rates of major adverse cardiovascular events compared to placebo. This indicates its cardiovascular safety profile in a high-risk diabetic population (White et al., 2013).

Eigenschaften

Produktname |

Alogliptin(1+) |

|---|---|

Molekularformel |

C18H22N5O2+ |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]azanium |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/p+1/t15-/m1/s1 |

InChI-Schlüssel |

ZSBOMTDTBDDKMP-OAHLLOKOSA-O |

Isomerische SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)[NH3+] |

Kanonische SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)[NH3+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)

![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)